molecular formula C11H15N3O2 B4037011 N,N'-diethyl-2,6-pyridinedicarboxamide

N,N'-diethyl-2,6-pyridinedicarboxamide

Cat. No.: B4037011
M. Wt: 221.26 g/mol
InChI Key: CBLOICLOSPJWAV-UHFFFAOYSA-N
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Description

N,N’-diethyl-2,6-pyridinedicarboxamide is a chemical compound known for its unique structure and properties. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two diethylamide groups attached to the 2 and 6 positions of the pyridine ring. It is used in various scientific and industrial applications due to its ability to act as a ligand and form complexes with transition metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-diethyl-2,6-pyridinedicarboxamide typically involves the reaction of 2,6-pyridinedicarboxylic acid with diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours .

Industrial Production Methods

On an industrial scale, the production of N,N’-diethyl-2,6-pyridinedicarboxamide follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which N,N’-diethyl-2,6-pyridinedicarboxamide exerts its effects is primarily through its ability to act as a ligand and form complexes with metal ions. The compound coordinates with metal ions through its nitrogen and oxygen atoms, forming stable chelate complexes. These complexes can participate in various chemical reactions, influencing the reactivity and properties of the metal ions involved .

Comparison with Similar Compounds

Properties

IUPAC Name

2-N,6-N-diethylpyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-3-12-10(15)8-6-5-7-9(14-8)11(16)13-4-2/h5-7H,3-4H2,1-2H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLOICLOSPJWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=CC=C1)C(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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